(S)-Methyl 5-amino-2-((tert-butoxycarbonyl)amino)pentanoate hydrochloride
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Overview
Description
(S)-Methyl 5-amino-2-((tert-butoxycarbonyl)amino)pentanoate hydrochloride is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in peptide synthesis and other organic synthesis processes due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 5-amino-2-((tert-butoxycarbonyl)amino)pentanoate hydrochloride typically involves the protection of the amino group using the tert-butoxycarbonyl (Boc) group. This can be achieved through the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound often utilize flow microreactor systems, which provide a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 5-amino-2-((tert-butoxycarbonyl)amino)pentanoate hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions depending on the functional groups present in the molecule.
Common Reagents and Conditions
Trifluoroacetic Acid (TFA): Used for the deprotection of the Boc group.
Di-tert-butyl dicarbonate (Boc2O): Used for the protection of the amino group.
Major Products Formed
The major product formed from the deprotection of this compound is the free amine, which can be further utilized in peptide synthesis and other organic reactions .
Scientific Research Applications
(S)-Methyl 5-amino-2-((tert-butoxycarbonyl)amino)pentanoate hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein synthesis.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of (S)-Methyl 5-amino-2-((tert-butoxycarbonyl)amino)pentanoate hydrochloride primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during synthetic processes, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical and chemical reactions, facilitating the synthesis of peptides and other compounds .
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-5-((tert-butoxycarbonyl)amino)pentanoic acid: Another Boc-protected amino acid used in peptide synthesis.
(S)-2-((tert-Butoxycarbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic Acid: Used in the preparation of indole derivatives for bacterial infection treatment.
Uniqueness
(S)-Methyl 5-amino-2-((tert-butoxycarbonyl)amino)pentanoate hydrochloride is unique due to its specific structure, which includes a methyl ester group. This feature can influence its reactivity and solubility, making it suitable for particular synthetic applications where other Boc-protected amino acids might not be as effective .
Properties
Molecular Formula |
C11H23ClN2O4 |
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Molecular Weight |
282.76 g/mol |
IUPAC Name |
methyl (2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate;hydrochloride |
InChI |
InChI=1S/C11H22N2O4.ClH/c1-11(2,3)17-10(15)13-8(6-5-7-12)9(14)16-4;/h8H,5-7,12H2,1-4H3,(H,13,15);1H/t8-;/m0./s1 |
InChI Key |
AFFYUUQZLRMAKG-QRPNPIFTSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCN)C(=O)OC.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCN)C(=O)OC.Cl |
Origin of Product |
United States |
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